molecular formula C21H18N2O5S B2495453 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 941918-51-0

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2495453
M. Wt: 410.44
InChI Key: FLKIOZRYGMLUOL-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of interest due to its structural complexity and potential biological activities. This compound encompasses a benzofuran moiety, a thiazole ring, and a trimethoxybenzamide group, which are common in molecules with significant pharmacological activities.

Synthesis Analysis

The synthesis of related benzofuran and thiazole derivatives has been documented, providing insights into possible synthetic pathways for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide. For example, derivatives have been developed from key intermediates like 1-(1-benzofuran-2-yl)-2-bromoethanone, leading to compounds with antimicrobial and analgesic activity through reactions with thiourea and various aromatic aldehydes (Bhovi K. Venkatesh et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds containing benzofuran and thiazole units has been characterized using techniques such as X-ray crystallography, revealing the presence of strong N–H···O hydrogen bonds and C–H···π interactions. These interactions play a crucial role in the stabilization of the crystal structure and may influence the biological activity of the compound (A. Saeed & J. Simpson, 2012).

Chemical Reactions and Properties

The compound's functionality allows for diverse chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of an N,N-bidentate directing group. This feature is valuable for constructing complex molecular architectures and exploring new chemical spaces for potential biological activity (Hamad H. Al Mamari et al., 2019).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Analgesic Activities : A protocol for the synthesis of derivatives has been developed, showcasing their potential as antimicrobial and analgesic agents. The compounds synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone have been characterized by analytical and spectral data, demonstrating significant antimicrobial properties (Bhovi et al., 2010).

Antifungal and Antibacterial Properties : Another study synthesized imidazothiazole derivatives of benzofuran, which exhibited promising antimicrobial activities. These compounds were synthesized through a reaction involving 1-(1-benzofuran-2-yl)-2-bromoethanones, showcasing their potential in combating microbial infections (S. Shankerrao et al., 2017).

Anticancer Potential : A series of benzofuran derivatives were evaluated for their anti-HIV, anticancer, and antimicrobial potentials. Some compounds showed a significant reduction in viral cytopathic effects, indicating a promising direction for future anticancer and antiviral therapies (S. Rida et al., 2006).

Tubulin Polymerization Inhibitors : The synthesis of 3,4,5-trimethoxylbenzamide substituted benzofurans demonstrated potent antiproliferative activity against cancer cell lines, indicating their role as tubulin polymerization inhibitors. This suggests a promising avenue for developing new anticancer agents (Qiu Li et al., 2020).

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-17-9-13(10-18(26-2)19(17)27-3)20(24)23-21-22-14(11-29-21)16-8-12-6-4-5-7-15(12)28-16/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKIOZRYGMLUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

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